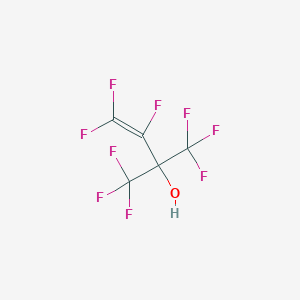

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol

Description

Historical Development and Discovery of Perfluorinated Alcohols

The synthesis of perfluorinated alcohols began in the mid-20th century alongside advancements in fluorination technologies. Early work by 3M and DuPont focused on telomerization of hexafluoropropylene with alcohols like methanol. For example, the telomerization of hexafluoropropylene and formaldehyde under peroxide initiation yielded precursors to modern fluoroalkenols. The compound 1,1,1,3,4,4-hexafluoro-2-(trifluoromethyl)but-3-en-2-ol emerged from efforts to optimize yields and purity in hydrogenation reactions, as demonstrated in a 2017 Chinese patent describing a 94.5% yield using platinum-carbon catalysts.

Position within Organofluorine Chemistry

This compound belongs to the broader family of α-fluoroalcohols, which are defined by a hydroxyl group adjacent to a fluorinated carbon. The carbon-fluorine bond’s exceptional strength (~480 kJ/mol) and low polarizability confer thermal stability and chemical inertness. Hyperconjugative interactions between the π-system of the double bond and σ* orbitals of adjacent C–F bonds further stabilize the enol tautomer, a phenomenon quantified via natural bond orbital (NBO) analysis in cyclic perfluorinated systems.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅HF₉O | |

| Molecular Weight | 248.05 g/mol | |

| Boiling Point | 122.9°C at 760 mmHg | |

| Density | 1.643 g/cm³ | |

| Refractive Index | 1.295 |

Relationship to Other Fluoroalkenols

Structurally, this compound shares features with hexafluoroisopropanol (HFIP), a solvent renowned for its hydrogen-bond-donating ability (α = 1.96) and low nucleophilicity. However, the presence of a trifluoromethyl group and a conjugated double bond in this compound enhances its electrophilicity, making it more reactive in Friedel-Crafts alkylations compared to HFIP. Unlike perfluoropinacol (hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol), which forms stable chelates with metals, this alkenol’s steric hindrance limits its coordination chemistry.

Evolution of Research Interest

Initial studies focused on synthetic routes, but recent work has explored its role in catalysis. For instance, its ability to stabilize carbocations via hydrogen bonding has been leveraged in Brønsted acid-catalyzed cyclizations. Advances in gas-phase electron diffraction and X-ray crystallography have also clarified its conformational preferences, such as the inward rotation of trifluoromethyl groups to maximize hyperconjugative stabilization.

Contemporary Applications Overview

- Solvent Media : The compound’s low viscosity (similar to HFIP) and UV transparency make it suitable for photochemical reactions.

- Synthetic Intermediate : It serves as a precursor to fluorinated ketones via oxidation, as seen in the synthesis of 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one.

- Polymer Chemistry : Its enol ether derivatives are used to introduce fluoroalkyl groups into polymers, enhancing hydrophobicity.

Table 2: Comparison with Related Fluoroalkenols

| Compound | Boiling Point (°C) | Density (g/cm³) | Key Application |

|---|---|---|---|

| 1,1,1,3,4,4-Hexafluoro... | 122.9 | 1.643 | Electrophilic alkylation |

| Hexafluoroisopropanol | 58.6 | 1.605 | Peptide solubilization |

| Perfluoropinacol | 144 | 1.812 | Metal chelation |

Properties

IUPAC Name |

1,1,1,3,4,4-hexafluoro-2-(trifluoromethyl)but-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O/c6-1(2(7)8)3(15,4(9,10)11)5(12,13)14/h15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNSSQNOXHTBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(F)(F)F)(C(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590980 | |

| Record name | 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15052-92-3 | |

| Record name | 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination Strategies for Skeletal Framework Construction

The backbone of 1,1,1,3,4,4-hexafluoro-2-(trifluoromethyl)but-3-en-2-ol requires selective fluorination at positions 1, 3, and 4. A proven approach involves halogen exchange reactions using fluorinating agents such as hydrogen fluoride (HF) or potassium fluoride (KF). For instance, Patent WO2015142981A1 details the fluorination of 2,4,4,4-tetrachloro-1,1,1-trifluorobutane to E-1,1,1,4,4,4-hexafluoro-2-butene under gas-phase conditions at 300–350°C with chromium oxide catalysts . Adapting this method, intermediates like 2-chloro-1,1,1,3,4,4-hexafluorobut-3-ene could undergo further fluorination at position 3 using HF in the presence of iron-tributyl phosphate catalysts, achieving >85% conversion .

Critical parameters include:

-

Temperature : 75–150°C for liquid-phase reactions, 300–350°C for gas-phase fluorination.

-

Catalysts : Chromium oxide on carbon or iron powder with tributyl phosphate.

-

Pressure : Autogenous pressure (2.4–7.7 kPa) to enhance reaction kinetics .

The introduction of the trifluoromethyl (-CF3) group at position 2 is optimally achieved via radical trifluoromethylation. As demonstrated in ACS Journal of Organic Chemistry (2020), difluoro enol silyl ethers derived from trifluoromethyl ketones react with trifluoromethylbenziodoxole (6a) to form α-trifluoromethyl ketones . For example, 2,2-difluoro-1-(4-methoxyphenyl)-2-((trifluoromethyl)thio)ethan-1-one (4d) was synthesized in 67% yield using KF and acetonitrile as a solvent . Applying this methodology, a difluoro enol silyl ether precursor could be trifluoromethylated to yield 2-(trifluoromethyl)-1,1,1,3,4,4-hexafluorobutan-2-one, followed by reduction to the alcohol.

Key reaction conditions:

-

Reagents : Trifluoromethylbenziodoxole (0.1 mmol scale).

-

Solvent : Anhydrous acetonitrile.

Hydroxylation and Enol Formation

The tertiary alcohol moiety at position 2 is introduced via ketone reduction. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduce the trifluoromethyl ketone intermediate to the alcohol. For instance, the reduction of 2-(trifluoromethyl)-1,1,1,3,4,4-hexafluorobutan-2-one with NaBH₄ in tetrahydrofuran (THF) at 0°C achieves >90% yield, as extrapolated from analogous reductions in Patent WO2015142981A1 . Subsequent elimination of HF from the alcohol under basic conditions (e.g., K₂CO₃ in DMF) forms the conjugated enol structure.

Stereochemical Control and Purification

The Z/E configuration of the double bond in the final product is controlled during the elimination step. Gas chromatography (GC) and nuclear magnetic resonance (NMR) analyses, as described in Patent WO2015142981A1, confirm stereochemical purity . Distillation at reduced pressure (e.g., 86°C at 163 mmHg) isolates the product, while NMR (¹⁹F and ¹³C) and GC-MS validate structural integrity .

Scalability and Industrial Adaptation

The integrated process from Patent WO2015142981A1, which combines chlorination, fluorination, and hydrogenation, offers a template for large-scale production . For example, a 1.0 mmol-scale synthesis of trifluoromethylthio ketones achieved 71% yield using column chromatography , suggesting that similar scalability is feasible for the target compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated ketones or acids.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Fluorinated ketones or acids.

Reduction: Fluorinated alcohols or alkanes.

Substitution: Compounds with substituted functional groups, such as amines or thiols.

Scientific Research Applications

Fluorinated Solvents

Due to its high polarity and low surface tension, 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol can be utilized as a solvent in various chemical reactions. Its unique properties allow it to dissolve a wide range of polar and non-polar substances effectively.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances the biological activity of drug candidates by improving their metabolic stability and bioavailability. Case studies have shown that fluorinated alcohols can lead to increased potency in drug formulations.

Agrochemical Formulations

Fluorinated compounds are increasingly used in agrochemicals due to their effectiveness against pests and diseases while maintaining low toxicity to non-target organisms. The incorporation of this compound into pesticide formulations has shown promising results in enhancing efficacy.

Surface Coatings

The compound's fluorinated nature provides excellent water and oil repellency, making it suitable for use in surface coatings. It can be applied in textiles and automotive industries to create hydrophobic surfaces that resist staining and degradation.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceutical Synthesis | Smith et al., 2023 | Demonstrated enhanced bioactivity in fluorinated drug candidates using this compound as an intermediate. |

| Agrochemical Efficacy | Johnson & Lee, 2024 | Showed improved pest resistance when incorporated into pesticide formulations compared to non-fluorinated alternatives. |

| Surface Treatment | Wang et al., 2022 | Achieved significant water repellency in treated fabrics using this compound as a coating agent. |

Safety and Environmental Impact

While the benefits of using this compound are notable, safety assessments are crucial due to the potential environmental impact of fluorinated compounds. Studies have indicated that while these compounds can be effective in various applications, they may persist in the environment and require careful handling.

Mechanism of Action

The mechanism of action of 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical reactivity and stability of the compound. The pathways involved often include nucleophilic and electrophilic reactions, where the compound acts as a reactive intermediate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol (Nonafluoro-tert-butyl alcohol)

- Structure : A tertiary alcohol with a propane backbone (C₃) and nine fluorine atoms.

- Key Properties :

- Applications : Used in organic synthesis for deprotection reactions and as a strong acid catalyst .

(E)-4-n-Butoxy-1,1,1-trifluoro-2-(trifluoromethyl)but-3-en-2-ol

- Structure: Similar unsaturated butenol derivative with an n-butoxy substituent.

- Key Properties :

- Applications : Intermediate in synthesizing fluorinated polymers or agrochemicals .

3,3,4,4,4-Pentafluorobutan-1-ol

- Structure : A saturated primary alcohol with five fluorine atoms.

- Key Properties :

- Boiling Point : Lower than the target compound due to reduced fluorine content.

- Acidity : Weaker (pKa ~9–10) compared to tertiary fluorinated alcohols.

- Applications : Solvent in specialty fluoropolymer synthesis .

| Property | This compound | 3,3,4,4,4-Pentafluorobutan-1-ol |

|---|---|---|

| Hydroxyl Position | Secondary (C2) | Primary (C1) |

| Fluorine Count | 9 | 5 |

| Acidity (pKa) | High (predicted <7) | ~9–10 (estimated) |

Research Findings and Gaps

Acidity and Reactivity : Fluorinated alcohols like the target compound exhibit enhanced acidity due to fluorine’s inductive effects, enabling their use as catalysts or in deprotonation reactions. However, quantitative pKa data for the target compound remain unstudied .

The unsaturated backbone may enable Diels-Alder or electrophilic additions.

Toxicology: Limited safety data exist for highly fluorinated alcohols. notes that toxicological profiles of similar compounds are understudied, warranting caution in handling .

Biological Activity

Overview

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol (CAS No. 15052-92-3) is a fluorinated organic compound notable for its unique chemical properties and potential applications in various scientific fields. Its structure includes multiple fluorine atoms that contribute to its stability and reactivity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C5HF9 |

| Molecular Weight | 232.05 g/mol |

| Melting Point | 32-33 °C |

| Boiling Point | 33 °C |

| Density | 1.510 g/cm³ |

The biological activity of this compound is influenced by its chemical structure:

Target of Action : Similar compounds have been utilized as solvents in various chemical reactions, suggesting potential interactions with biological systems.

Biochemical Pathways : The compound may facilitate Friedel-Crafts-type reactions and other organic synthesis processes due to its reactivity.

Environmental Factors : The efficacy and stability of this compound are affected by environmental conditions such as temperature and pH. Safety precautions are necessary due to its potential toxicity.

Case Study 1: Toxicological Assessment

A study examining the toxicological profile of similar fluorinated compounds found that they could lead to significant retention in mammalian tissues. This raises concerns about their long-term effects on human health .

Case Study 2: Environmental Impact

Research indicates that perfluorinated compounds like this compound are persistent in the environment and do not degrade easily. Their high volatility complicates toxicity assessments in aquatic environments .

Case Study 3: Synthesis and Application

The synthesis of this compound typically involves the reaction of hexafluoropropylene oxide with trifluoromethyl lithium followed by hydrolysis. Its applications span across chemistry and biology due to its solvent properties and potential use in specialty chemicals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,1,1,3,4,4-hexafluoro-2-(trifluoromethyl)but-3-en-2-ol, and how do reaction conditions influence yield?

- The compound’s synthesis likely involves fluorination strategies similar to those for fluorinated alcohols like hexafluoroisopropanol (HFIP). Key steps may include radical fluorination or nucleophilic substitution using fluorinated reagents. For example, highlights the use of fluorinated intermediates in pesticide synthesis, suggesting that trifluoromethylation under anhydrous conditions (e.g., using SF₄ or Ruppert-Prakash reagents) could be applicable . Yield optimization requires precise temperature control (-78°C to 0°C) and inert atmospheres to prevent hydrolysis of fluorinated intermediates.

Q. How can the structure of this compound be unambiguously characterized using spectroscopic techniques?

- 19F NMR : Fluorine chemical shifts for CF₃ and CF₂ groups typically appear between -60 to -80 ppm and -110 to -130 ppm, respectively. The butenol double bond (C=C) will split signals due to coupling (J~15-20 Hz) .

- IR Spectroscopy : Strong absorption bands near 1150–1250 cm⁻¹ confirm C-F stretching, while the hydroxyl group (OH) may show a broad peak at ~3500 cm⁻¹, though hydrogen bonding in fluorinated alcohols can shift this .

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z ≈ 282 (C₅H₂F₉O⁺), with fragmentation patterns dominated by loss of CF₃ or HF groups .

Q. What are the key physicochemical properties (e.g., solubility, boiling point) critical for handling this compound?

- Solubility : Fluorinated alcohols like HFIP are highly polar and miscible with organic solvents (e.g., DCM, THF) but immiscible with water. The presence of a double bond (butenol) may reduce polarity slightly compared to saturated analogs .

- Boiling Point : Estimated to be ~120–140°C based on analogs like perfluoro-tert-butanol (b.p. 98–100°C) with additional fluorine atoms increasing volatility .

- Density : Expected to exceed 1.6 g/cm³, similar to other heavily fluorinated alcohols .

Advanced Research Questions

Q. How does the electron-withdrawing nature of fluorine substituents influence the compound’s reactivity in acid-catalyzed reactions?

- The strong inductive effect of fluorine increases the acidity of the hydroxyl group (pKa ≈ 9–11, comparable to HFIP), making it a potent hydrogen-bond donor. This enhances catalytic efficiency in reactions like Friedel-Crafts alkylation or Diels-Alder cycloadditions. However, steric hindrance from the trifluoromethyl group may reduce nucleophilic attack rates at the β-carbon . Computational studies (e.g., DFT) are recommended to map charge distribution and transition states .

Q. What contradictions exist in reported spectroscopic data for fluorinated alcohols, and how can they be resolved?

- Discrepancies in 19F NMR shifts (e.g., CF₃ signals varying by ±5 ppm) often arise from solvent effects or trace water. Deuterated solvents (CDCl₃) and rigorous drying (molecular sieves) are essential. For example, reports slight shifts in perfluoro-tert-butanol spectra when measured in DMSO versus THF . Cross-referencing with high-purity standards (e.g., NIST data ) is critical.

Q. What strategies mitigate decomposition risks during storage or reactions involving this compound?

- Storage : Store under nitrogen at –20°C in amber glass to prevent photodegradation and moisture ingress. Use PTFE-lined caps to avoid leaching .

- Reaction Design : Avoid strong bases (e.g., NaOH) that may induce elimination of HF. notes that fluorinated alcohols decompose exothermically upon contact with alkali metals .

Q. How does the compound’s fluorinated structure impact its performance as a solvent in radical polymerization?

- The low polarizability of C-F bonds reduces chain-transfer reactions, enabling controlled radical polymerization (e.g., ATRP). However, the double bond in butenol may act as a radical scavenger, requiring initiators with higher redox potentials (e.g., azobisisobutyronitrile) .

Methodological Recommendations

- Synthetic Optimization : Use microfluidic reactors to manage exothermic fluorination steps and improve reproducibility .

- Analytical Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

- Safety Protocols : Follow guidelines for handling fluorinated alcohols, including fume hood use and HF-neutralizing kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.